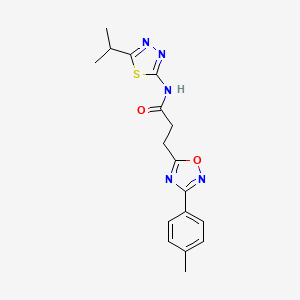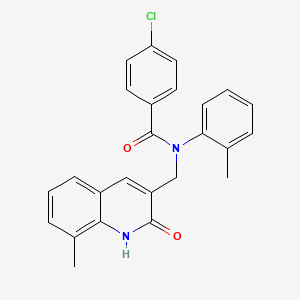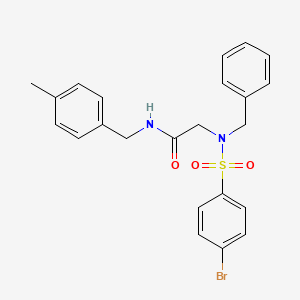![molecular formula C23H24N2O4S B7688892 N-(3,4-dichlorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7688892.png)
N-(3,4-dichlorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, commonly known as DASAM, is a sulfonamide derivative that has been widely used in scientific research. DASAM is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. The inhibition of CA IX by DASAM has been shown to reduce tumor growth and increase the efficacy of chemotherapy and radiation therapy.
Mecanismo De Acción
DASAM inhibits the activity of CA IX by binding to its active site, which prevents the conversion of carbon dioxide to bicarbonate. This leads to a decrease in intracellular pH, which in turn inhibits tumor growth and promotes apoptosis.
Biochemical and Physiological Effects:
DASAM has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CA IX, DASAM has been shown to inhibit the activity of other carbonic anhydrase isoforms, including CA II and CA XII. DASAM has also been shown to reduce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is involved in the regulation of angiogenesis and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DASAM has several advantages for use in lab experiments. It is a potent inhibitor of CA IX, which makes it a useful tool for studying the role of CA IX in cancer biology. DASAM has also been shown to have low toxicity in vitro and in vivo, which makes it a safe compound for use in lab experiments. However, DASAM has some limitations, including its low solubility in water and its high cost.
Direcciones Futuras
There are several future directions for DASAM research. One area of research is the development of more potent and selective CA IX inhibitors. Another area of research is the evaluation of DASAM as a potential therapeutic agent for the treatment of cancer and glaucoma. Additionally, the development of new synthetic methods for DASAM could lead to more cost-effective production of this compound. Finally, the study of the physiological and biochemical effects of DASAM on other biological systems could provide insights into its potential use in other areas of research.
Métodos De Síntesis
DASAM can be synthesized using a multi-step process starting from 3,4-dichloroaniline and 4-methylbenzylamine. The first step involves the conversion of 3,4-dichloroaniline to 3,4-dichlorobenzene sulfonamide, which is then reacted with 4-methylbenzylamine to form the intermediate compound. The final step involves the acetylation of the intermediate compound to form DASAM.
Aplicaciones Científicas De Investigación
DASAM has been extensively studied for its potential use in cancer therapy. CA IX is overexpressed in many types of cancer cells, and its inhibition by DASAM has been shown to reduce tumor growth and increase the efficacy of chemotherapy and radiation therapy. DASAM has also been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-8-10-19(11-9-18)16-25(30(27,28)22-6-4-3-5-7-22)17-23(26)24-20-12-14-21(29-2)15-13-20/h3-15H,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDPVZVHGVGTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7688842.png)







